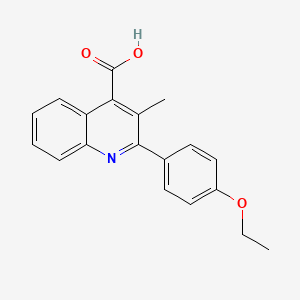![molecular formula C19H26N4O2 B5642900 {1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5642900.png)
{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol" belongs to a class of chemicals known for their complex molecular structures and potential for various applications due to their unique chemical and physical properties. While specific details on this compound are scarce, analogous compounds have been synthesized and studied, offering insights into potential methodologies and characteristics.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, including ring closure and condensation reactions. For example, Halim and Ibrahim (2022) described the synthesis of a novel compound through ring opening followed by ring closure reactions, demonstrating the intricate steps involved in creating complex molecules with specific functional groups and structural frameworks (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Characterization of the molecular structure is crucial for understanding the compound's properties and potential applications. Techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly employed. For instance, Naveen et al. (2015) utilized X-ray diffraction to confirm the molecular structure of a synthesized compound, revealing its monoclinic crystal system and chair conformation of the piperidine ring (Naveen et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-10-23-14(2)16(13-21-23)19(25)22-11-7-15(8-12-22)18(24)17-6-4-5-9-20-17/h4-6,9,13,15,18,24H,3,7-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBQCFAIISNMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)N2CCC(CC2)C(C3=CC=CC=N3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5642821.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5642827.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-[6-(methylthio)-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethanamine](/img/structure/B5642835.png)
![2-[(2,2,4,7-tetramethyl-1(2H)-quinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5642861.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5642868.png)

![2-acetyl-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5642887.png)



![N-methyl-2-{rel-(3R,4S)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}nicotinamide hydrochloride](/img/structure/B5642910.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5642920.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642924.png)